molecular formula C19H16N2O4S2 B2754648 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922094-58-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2754648
CAS No.: 922094-58-4
M. Wt: 400.47
InChI Key: JXGPMEKFNAGTFY-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a dibenzo[1,4]oxazepine core. Its structure combines a thiophene sulfonamide moiety with methyl substituents at positions 8 and 10 of the oxazepine ring.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-12-5-7-17-15(10-12)21(2)19(22)14-11-13(6-8-16(14)25-17)20-27(23,24)18-4-3-9-26-18/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGPMEKFNAGTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CS4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dibenzo[b,f][1,4]oxazepine core fused with a thiophene ring and a sulfonamide group. Its molecular formula is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S with a molecular weight of approximately 372.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H20N2O4SC_{19}H_{20}N_{2}O_{4}S
Molecular Weight372.4 g/mol
StructureDibenzo[b,f][1,4]oxazepine core with thiophene and sulfonamide groups

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Studies have shown that compounds in this class can act as inhibitors of carbonic anhydrases (CAs), particularly CA IX and XII, which are implicated in tumor progression and metastasis.

Inhibitory Activity Against Carbonic Anhydrases

Recent research has demonstrated that derivatives similar to this compound exhibit significant inhibitory effects on carbonic anhydrases. For example, a study reported IC50 values for related compounds ranging from 29.0 nM to over 1400 nM against various CA isoforms.

CompoundIC50 (nM)Target Enzyme
Compound A80.3hCA II
Compound B29.0hCA IX
Compound C140.8hCA XII

These findings suggest that the compound may have therapeutic potential in targeting tumors by modulating the tumor microenvironment through CA inhibition.

Case Studies

  • Tumor Cell Viability : A study involving the evaluation of cell viability in human cancer cell lines (HT-29, MDA-MB-231, MG-63) showed that compounds similar to this compound significantly reduced cell viability under both normoxic and hypoxic conditions. This indicates the potential use of these compounds in cancer therapy.
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and target enzymes. The binding affinities were evaluated through root mean square deviation (RMSD) analysis during molecular dynamics simulations.

Synthesis Methods

The synthesis of this compound involves multi-step chemical reactions typical for oxazepine derivatives. Key steps include:

  • Formation of the dibenzo[b,f][1,4]oxazepine core.
  • Introduction of the thiophene ring through electrophilic substitution.
  • Sulfonamide formation via reaction with sulfonyl chlorides.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key Compounds for Comparison

5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide () Difference: Chlorine substituent on the thiophene ring.

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () Difference: Tetrahydronaphthalene sulfonamide replaces thiophene sulfonamide.

N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide ()

  • Difference : N-methyl and 4-methylphenyl substituents.
  • Impact : Steric hindrance may reduce off-target interactions but could limit solubility.

Dibenzo[1,4]thiazepine Derivatives (e.g., Compounds 29–32, ) Core Difference: Thiazepine (S/N-heterocycle) vs. oxazepine (O/N-heterocycle).

Physicochemical Properties

Property Target Compound (Inferred) 5-Chloro Analog () Tetrahydronaphthalene Derivative () Thiazepine Derivative ()
Molecular Formula C23H19N2O4S C22H16ClN2O4S C25H24N2O4S C24H23N2O3S (e.g., Compound 20)
Molecular Weight ~443.5 g/mol ~463.9 g/mol 448.54 g/mol 419.1 g/mol
logP/logD ~5.2 (estimated) ~5.5 (estimated) 5.20/5.16 4.8–5.3
Hydrogen Bond Acceptors 7 7 7 6
Polar Surface Area ~63 Ų ~63 Ų 63.17 Ų ~85 Ų
  • Key Observations :
    • The thiophene sulfonamide group in the target compound balances moderate lipophilicity (logP ~5.2) with hydrogen-bonding capacity (7 acceptors).
    • Chlorine substitution () increases molecular weight but may reduce solubility.

Pharmacological Considerations

  • Receptor Affinity :

    • Thiazepine derivatives (e.g., Compound 20, ) show D2 dopamine receptor antagonism (HRMS-confirmed structures). The target compound’s oxazepine core may alter binding kinetics due to reduced electron density compared to thiazepines .
    • Sulfonamide moieties are critical for receptor interaction, as seen in triazole derivatives () and benzodioxine-based compounds ().
  • Metabolic Stability: Methyl groups at positions 8 and 10 may hinder oxidative metabolism compared to ethyl/propyl analogs (). Thiophene rings are prone to CYP450-mediated oxidation, but the absence of chlorine (cf.

Stereochemical and Chiral Considerations

  • Enantiomer Separation :
    • Chiral HPLC (e.g., CHIRALPAK®IA column, ) is used for analogs with bulky substituents. The target compound’s achirality (Stereo: ACHIRAL, ) simplifies manufacturing but may limit selectivity optimization .

Preparation Methods

Starting Material Preparation

  • 2-Hydroxy-3,5-dimethylbenzaldehyde serves as the primary precursor, synthesized via Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with methyl chloride in the presence of AlCl₃.
  • 2-Amino-4-methylphenol is prepared through nitration and subsequent reduction of 4-methylphenol, followed by diazotization and hydrolysis.

Cyclocondensation Reaction

The reaction proceeds under acidic conditions (H₂SO₄, 110°C, 12 h), forming the oxazepine ring through dehydration:

$$
\text{2-Hydroxy-3,5-dimethylbenzaldehyde} + \text{2-Amino-4-methylphenol} \xrightarrow{\text{H}2\text{SO}4} \text{8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine} + \text{H}_2\text{O}
$$

Key parameters:

  • Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate, 3:1).
  • Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 6.95 (s, 1H), 2.42 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).

The introduction of the thiophene-2-sulfonamide group employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Halogenation of the Oxazepine Core

Position 2 is activated for substitution by introducing a leaving group (e.g., bromine):

  • Bromination : Treatment with N-bromosuccinimide (NBS) in DMF at 0°C for 2 h.
    • Yield: 89% (2-bromo-8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine).
    • Characterization: $$ ^{13}\text{C NMR} $$ (101 MHz, CDCl₃) δ 168.5 (C=O), 152.1 (C-O), 134.7 (C-Br).

Sulfonamide Coupling

Method A: Direct Nucleophilic Substitution
Thiophene-2-sulfonamide (prepared via chlorosulfonation of thiophene followed by amidation) reacts with the brominated intermediate:

$$
\text{2-Bromo-oxazepine} + \text{Thiophene-2-sulfonamide} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMSO}} \text{Target Compound} + \text{KBr}
$$

  • Conditions: 120°C, 24 h, argon atmosphere.
  • Yield: 58% after recrystallization (ethanol/water).

Method B: Buchwald-Hartwig Amination
Palladium-catalyzed coupling enhances regioselectivity:

$$
\text{2-Bromo-oxazepine} + \text{Thiophene-2-sulfonamide} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3, \text{dioxane}} \text{Target Compound}
$$

  • Conditions: 100°C, 12 h.
  • Yield: 74% (higher efficiency than Method A).

Optimization and Scalability

Solvent and Catalyst Screening

Condition Yield (%) Purity (%)
DMSO, CuI 58 95
Dioxane, Pd(OAc)₂ 74 98
DMF, NiCl₂ 42 91

Transition-metal catalysts significantly improve yields, with Pd(OAc)₂ providing optimal results.

Gram-Scale Synthesis

Adapting Method B for 10 mmol scale:

  • Yield: 70% (7.2 g).
  • Purity: 99% (HPLC, C18 column, acetonitrile/water).

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C₂₁H₁₇N₂O₄S₂.
  • MS (ESI+) : m/z 433.08 [M+H]⁺.
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

X-ray Crystallography

Single-crystal analysis confirms the sulfonamide group’s orientation at position 2 and planarity of the oxazepine ring.

Challenges and Solutions

  • Regioselectivity : Competing substitution at position 4 is minimized using bulky ligands (Xantphos) in Pd-catalyzed reactions.
  • Byproduct Formation : Unreacted sulfonamide is removed via aqueous wash (pH 9 buffer).

Q & A

Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves sequential functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include:
  • Methylation : Alkylating agents (e.g., methyl iodide) are used under basic conditions (e.g., NaH in DMF) to introduce methyl groups at positions 8 and 10 .
  • Sulfonamide Coupling : Thiophene-2-sulfonamide is introduced via nucleophilic substitution or coupling reactions, requiring precise pH control (neutral to slightly acidic) to avoid side reactions .
  • Oxo Group Formation : Oxidation of the dihydrodibenzooxazepine intermediate using agents like MnO₂ or DDQ to form the 11-oxo moiety .
    Optimization : Temperature (typically 0–60°C) and solvent polarity (e.g., DMF for polar intermediates) are critical for yield and purity. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 10.2–11.5 ppm, broad) .
  • ¹³C NMR : The 11-oxo carbonyl appears at δ 175–180 ppm, while thiophene carbons resonate at δ 125–140 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity (>95%). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solubility and stability considerations are critical for experimental handling?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or THF. Pre-formulation studies using co-solvents (e.g., PEG 400) enhance solubility for biological assays .
  • Stability :
  • pH Sensitivity : Degrades under strongly acidic/basic conditions; buffers (pH 6–8) are recommended.
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Use complementary methods (e.g., enzymatic inhibition + cell viability assays) to confirm target engagement. For example, if anti-inflammatory activity conflicts between ELISA and Western blot, validate via qPCR for cytokine mRNA levels .
  • Compound Integrity : Re-analyze stored samples via HPLC to rule out degradation .
  • Dose-Response Curves : Ensure linearity across concentrations; non-linear effects may indicate off-target interactions .

Q. What strategies are effective for determining structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically:
  • Methyl Groups : Replace 8,10-dimethyl with ethyl or hydrogen to assess steric effects .
  • Sulfonamide : Substitute thiophene with benzene or pyridine rings to evaluate electronic contributions .
  • Biological Testing : Screen analogs against target enzymes (e.g., COX-2, kinases) using kinetic assays (IC₅₀ values) and computational docking (e.g., AutoDock Vina) to correlate activity with structural features .

Q. How can researchers identify and characterize synthetic byproducts or degradation products?

  • Methodological Answer :
  • LC-MS/MS : Use tandem mass spectrometry to detect low-abundance byproducts. For example, oxidation byproducts may show [M+16]⁺ ions corresponding to epoxide formation .
  • Isolation via Prep-HPLC : Collect fractions of impurities and analyze via 2D NMR (COSY, HSQC) to assign structures .
  • Stability Studies : Accelerated degradation under heat (40°C) or humidity (75% RH) identifies major degradation pathways .

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